(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Description
(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a phenyl group, a trifluoromethyl group, and a thienopyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-12-7-5-6-10-24(12)17(26)15-11-14-16(19(20,21)22)23-25(18(14)27-15)13-8-3-2-4-9-13/h2-4,8-9,11-12H,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGLCUIUAGSGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate starting materials to form the thienopyrazole ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the phenyl group to the thienopyrazole core under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- **1- (1- { [3,5-di (trifluoromethyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is unique due to its combination of functional groups and the presence of the thienopyrazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
